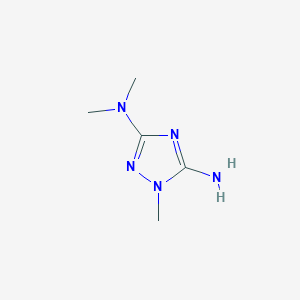

N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine: is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dehydrogenation Reaction: One method involves the dehydrogenation of methyl chloroformate to produce 3,5-dimethyl-1,2,4-triazole.

Reaction with Ketones: Another method involves the reaction of trimethyl-1,2,4-triazole benzene hydrochloride with ketones.

Industrial Production Methods: Industrial production methods for N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.

Scientific Research Applications

Chemistry:

Synthesis of Bioactive Molecules: N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is used as an intermediate in the synthesis of bioactive molecules, including inhibitors of DNA synthesis.

Biology:

Antitumor Agents:

Medicine:

DNA Synthesis Inhibition: It serves as an inhibitor of DNA synthesis, which can be useful in various medical research applications.

Industry:

Mechanism of Action

The mechanism of action of N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as DNA. By inhibiting DNA synthesis, the compound can interfere with cellular processes, leading to its potential use as an antitumor agent . The specific pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3,5-diamine: A related compound with similar structural features.

3,5-Diamino-1,2,4-triazole: Another triazole derivative with applications in DNA synthesis inhibition.

Biological Activity

N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole (CAS No. 1455-77-2), is a compound that has garnered attention for its biological activities. This article explores its properties, biological mechanisms, and potential applications based on recent research findings.

- Molecular Formula : C2H5N5

- Molecular Weight : 99.09 g/mol

- Appearance : Colorless crystals or faintly yellow powder

- Solubility : Water-soluble

Biological Activity Overview

This compound has been primarily studied for its role as an inhibitor of DNA synthesis and its antitumor properties. The compound is noted for its potential therapeutic applications in treating epigenetically-based diseases and as a corrosion inhibitor in various industrial applications.

The compound functions by inhibiting key enzymes involved in DNA synthesis. This inhibition can lead to reduced cell proliferation in certain cancer types. Additionally, it has shown promise in modulating immune responses by affecting cytokine release in immune cells.

Anti-inflammatory and Antiproliferative Effects

Recent studies have evaluated the anti-inflammatory effects of various 1,2,4-triazole derivatives, including this compound. In vitro tests demonstrated that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytokine Production Inhibition by this compound

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | - | - |

| N3,N3-TMTA | 44–60% | Significant reduction |

The study indicated that at higher concentrations (50 µg/mL), the compound effectively normalized TNF-α levels comparable to non-stimulated controls .

Antimicrobial Activity

In addition to anti-inflammatory properties, this compound has exhibited antimicrobial activity against various bacterial strains. Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of N3,N3-TMTA

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Safety Profile

While the compound shows significant biological activity, safety assessments indicate potential risks. It may cause leukopenia and thrombocytopenia upon intravenous administration . Furthermore, it is classified as a questionable carcinogen based on experimental data .

Properties

Molecular Formula |

C5H11N5 |

|---|---|

Molecular Weight |

141.18 g/mol |

IUPAC Name |

3-N,3-N,1-trimethyl-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C5H11N5/c1-9(2)5-7-4(6)10(3)8-5/h1-3H3,(H2,6,7,8) |

InChI Key |

ZXPBHRLMUJHRAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)N(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.